2'-Bromospiro[fluorene-9,9'-xanthene]
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Overview
Description
2’-Bromospiro[fluorene-9,9’-xanthene] is an organic compound with the molecular formula C25H15BrO. It is characterized by a spiro linkage between a fluorene and a xanthene moiety, with a bromine atom attached to the fluorene unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[fluorene-9,9’-xanthene] typically involves the condensation of 2-bromofluoren-9-one with phenol under acidic conditions. This reaction forms the spiro linkage between the fluorene and xanthene units . The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[fluorene-9,9’-xanthene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2’-Bromospiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the fluorene unit can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene or xanthene units.
Coupling Reactions: It can undergo coupling reactions, such as Ullmann coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as copper(I) iodide are used in Ullmann coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2’-Bromospiro[fluorene-9,9’-xanthene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic semiconductors and other electronic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: While specific biological applications are less documented, its structural features may make it useful in studying molecular interactions and mechanisms.
Mechanism of Action
The mechanism by which 2’-Bromospiro[fluorene-9,9’-xanthene] exerts its effects is largely dependent on its application. In materials science, its photophysical properties are of primary interest. The spiro linkage provides rigidity to the molecule, which can enhance its stability and performance in electronic applications. The bromine atom can participate in various chemical reactions, allowing for further functionalization and modification of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromospiro[fluorene-9,9’-xanthene]: A closely related compound with similar structural features but different substitution patterns.
Spiro[fluorene-9,9’-xanthene]: Lacks the bromine atom, which can significantly alter its reactivity and applications.
Fluorene and Xanthene Derivatives: Compounds that contain either the fluorene or xanthene moiety but not both in a spiro linkage.
Uniqueness
2’-Bromospiro[fluorene-9,9’-xanthene] is unique due to its spiro linkage, which imparts rigidity and stability to the molecule. The presence of the bromine atom allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Its photophysical properties also make it valuable in the development of advanced materials for electronic applications .
Properties
IUPAC Name |
2'-bromospiro[fluorene-9,9'-xanthene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSXKCVWGSWZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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